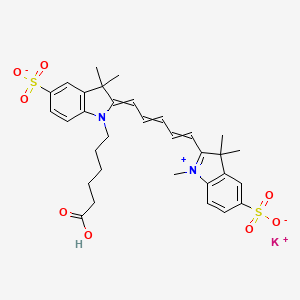
Sulfo-Cyanine5 carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It belongs to the family of cyanine dyes, which are known for their high extinction coefficients and low dependence of fluorescence on pH. This compound is particularly valued for its high hydrophilicity and negative charge at neutral pH, making it highly suitable for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5 carboxylic acid typically involves the reaction of a cyanine dye precursor with sulfonic acid groupsThe final step involves the attachment of a carboxylic acid group, which allows for further functionalization and conjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization. The compound is then formulated into various forms, including powders and solutions, for distribution to research and industrial facilities .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5 carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The carboxylic acid group can be activated and substituted with various functional groups, such as amines and alcohols, to form amides and esters.
Conjugation Reactions: The compound can be conjugated to biomolecules like proteins and nucleic acids through its carboxylic acid group, often using carbodiimide chemistry.
Common Reagents and Conditions
Carbodiimides: Used for activating the carboxylic acid group for conjugation reactions.
Amines and Alcohols: React with the activated carboxylic acid group to form amides and esters.
Major Products
Amides and Esters: Formed through substitution reactions.
Conjugates: Formed by attaching this compound to biomolecules.
Scientific Research Applications
Sulfo-Cyanine5 carboxylic acid is widely used in various scientific research fields:
Chemistry: Used as a fluorescent probe for detecting and quantifying chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic studies.
Industry: Applied in the development of sensors and diagnostic kits.
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5 carboxylic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. The sulfonic acid groups enhance its solubility and charge properties, allowing it to interact with various molecular targets. The carboxylic acid group facilitates conjugation to biomolecules, enabling targeted imaging and detection .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine5.5 carboxylic acid: Similar structure but with different spectral properties.
Cyanine5 carboxylic acid: Non-sulfonated analog with different solubility properties.
Sulfo-Cyanine7.5 carboxylic acid: Near-infrared emitting dye with similar applications.
Uniqueness
Sulfo-Cyanine5 carboxylic acid stands out due to its high water solubility, strong fluorescence, and stability across a wide pH range. These properties make it highly versatile for various applications in research and industry .
Properties
IUPAC Name |
potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTLWAAMVPCPTC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37KN2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














